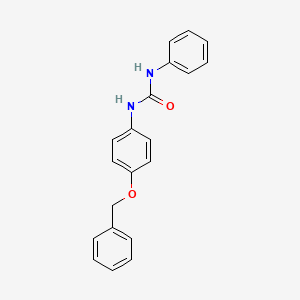
1-Phenyl-3-(4-phenylmethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(4-phenylmethoxyphenyl)urea is an organic compound with the molecular formula C20H18N2O2 It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH) attached to phenyl and phenylmethoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(4-phenylmethoxyphenyl)urea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-phenylmethoxyaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to enhance the yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and high yield.
化学反应分析
Types of Reactions: 1-Phenyl-3-(4-phenylmethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
科学研究应用
1-Phenyl-3-(4-phenylmethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.
Biology: The compound’s ability to interact with biological receptors makes it a candidate for studying protein-ligand interactions.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1-Phenyl-3-(4-phenylmethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with biological receptors, with the NH groups acting as hydrogen bond donors and the urea oxygen atom as an acceptor. This interaction can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
- 1-Phenyl-3-(4-methoxyphenyl)urea
- 1-Phenyl-3-(4-chlorophenyl)urea
- 1-Phenyl-3-(4-nitrophenyl)urea
Comparison: 1-Phenyl-3-(4-phenylmethoxyphenyl)urea is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. Compared to 1-Phenyl-3-(4-methoxyphenyl)urea, the additional phenyl group in the phenylmethoxy substituent can enhance hydrophobic interactions with biological targets, potentially leading to increased potency in medicinal applications.
属性
CAS 编号 |
5909-63-7 |
|---|---|
分子式 |
C20H18N2O2 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
1-phenyl-3-(4-phenylmethoxyphenyl)urea |
InChI |
InChI=1S/C20H18N2O2/c23-20(21-17-9-5-2-6-10-17)22-18-11-13-19(14-12-18)24-15-16-7-3-1-4-8-16/h1-14H,15H2,(H2,21,22,23) |
InChI 键 |
KOUXWMMYMNWSKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















